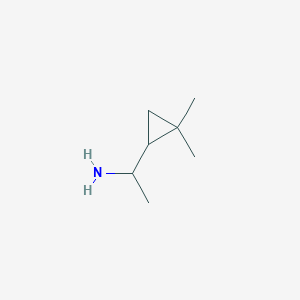

1-(2,2-Dimethylcyclopropyl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

1-(2,2-dimethylcyclopropyl)ethanamine |

InChI |

InChI=1S/C7H15N/c1-5(8)6-4-7(6,2)3/h5-6H,4,8H2,1-3H3 |

InChI Key |

QQSDGHPFTKPPDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1(C)C)N |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 1 2,2 Dimethylcyclopropyl Ethan 1 Amine and Its Core Functional Groups

Reactivity of the Strained Cyclopropane (B1198618) Ring System

The inherent strain of the cyclopropane ring makes its σ-bonds possess a higher p-character than typical alkanes, rendering them susceptible to cleavage by both nucleophilic and electrophilic reagents. The substituents on the ring, a gem-dimethyl group and a 1-aminoethyl group, play a crucial role in directing the regioselectivity and stereoselectivity of these transformations.

Nucleophilic attack on a cyclopropane ring typically requires activation by an electron-withdrawing group (EWG), creating a "donor-acceptor" (D-A) cyclopropane. scispace.com In the case of 1-(2,2-dimethylcyclopropyl)ethan-1-amine, the molecule is not a classic D-A cyclopropane. However, protonation of the amine under acidic conditions can render the aminoethyl group electron-withdrawing, thereby activating the ring for nucleophilic attack. Alternatively, transformations can proceed via oxidative ring-opening to generate dielectrophilic intermediates that are then susceptible to nucleophilic attack. epfl.chresearchgate.netnih.gov

While specific studies on the reaction of this compound with N-nucleophiles are not extensively documented, the principles of regioselectivity can be inferred from related systems. In nucleophilic ring-opening reactions of substituted cyclopropanes, the attack generally occurs at the carbon atom that can best stabilize the developing negative charge or at the least sterically hindered position.

For a substrate like this compound, if the ring is activated (e.g., by prior conversion of the amine to a better leaving group or through an oxidative process), the regioselectivity of an incoming N-nucleophile would be governed by two main factors:

Steric Hindrance: The gem-dimethyl group at the C2 position presents significant steric bulk. This would likely direct the nucleophilic attack to one of the other two less substituted carbon atoms of the cyclopropane ring (C1 or C3).

Electronic Effects: The 1-aminoethyl substituent at C1 influences the electronic distribution in the ring. In a potential SN2-type pathway, the nucleophile would attack the carbon opposite to the bond being broken.

In related oxidative ring-opening strategies for aminocyclopropanes, dielectrophilic intermediates are formed which then undergo sequential reactions with nucleophiles. nih.gov For instance, an acyl-protected aminocyclopropane can be transformed into a 1,3-dielectrophilic intermediate bearing a halide and an N,O-acetal, which can then be functionalized with various nucleophiles. epfl.chnih.gov This approach allows for the controlled introduction of functional groups, including N-nucleophiles, at the 1 and 3 positions relative to the original amino group.

| Substrate Type | Nucleophile | Controlling Factors | Predicted Outcome for Analogous Systems |

| Acyl-protected aminocyclopropane | Amines, Amides | Formation of 1,3-dielectrophilic intermediate | SN2 substitution at the less hindered carbon, leading to 1,3-difunctionalized products. epfl.ch |

| Donor-Acceptor Aminocyclopropane | Azoles | Lewis acid activation, chelation control | Ring opening to form γ-amino acid derivatives. rsc.org |

| Non-activated aminocyclopropane | N-Nucleophiles (hypothetical) | Steric hindrance from gem-dimethyl group; electronic nature of the C1 substituent | Attack favored at the least substituted ring carbon (C3). |

Catalytic enantioselective ring-opening of cyclopropanes is a powerful method for synthesizing enantioenriched building blocks. acs.orgnih.gov This field is most developed for donor-acceptor (D-A) cyclopropanes, where a Lewis acid catalyst coordinates to the electron-accepting group, activating the ring for nucleophilic attack. scispace.comresearchgate.net Chiral ligands, typically complexed with a metal like copper(II) or nickel(II), control the facial selectivity of the nucleophilic attack, leading to high enantioselectivity. scispace.comrsc.org

For a non-activated substrate such as this compound, achieving a catalytic enantioselective ring-opening is more challenging due to the lack of a strong electron-withdrawing group to coordinate with a Lewis acid catalyst. acs.orgnih.gov However, strategies have been developed for donor-only cyclopropanes, often involving transition metal catalysis (e.g., rhodium, palladium) that proceeds through different mechanisms, such as oxidative addition. acs.orgnih.gov For aminocyclopropanes specifically, catalytic asymmetric ring-opening has been achieved with various oxygen nucleophiles using a chiral ligand/copper catalyst system, affording chiral γ-amino acid derivatives with high enantiomeric excess (ee). rsc.org This suggests that with an appropriate catalytic system, enantioselective functionalization involving the cyclopropane ring could be feasible.

| Catalyst System (Typical for D-A Cyclopropanes) | Nucleophile | Substrate Scope | Enantioselectivity (ee) | Reference |

| Cu(OTf)₂ / Chiral BOX Ligand | Secondary Amines, Indoles | D-A cyclopropanes with ester groups | Up to 98% | researchgate.net |

| Cu(ClO₄)₂·6H₂O / Chiral TOX Ligand | Water | D-A cyclopropanes with ester groups | Up to 95% | sioc.ac.cn |

| Ni(OTf)₂ / Chiral BOX Ligand | Aldonitrones | Spirocyclopropyl oxindoles | Good (via kinetic resolution) | scispace.com |

| Imidazoline-pyrroloimidazolone / Pyridine Ligand | Alcohols, Phenols, Carboxylic Acids | D-A aminocyclopropanes | 70-99% | rsc.org |

Electrophilic attack on the cyclopropane ring is a common reaction pathway, facilitated by the p-character of the C-C bonds. The reaction typically proceeds via the formation of a carbocation intermediate, which is then trapped by a nucleophile. researchgate.netresearchgate.net For this compound, the amine group is typically protonated under electrophilic conditions, making it a deactivating, electron-withdrawing ammonium (B1175870) group.

Under strongly acidic conditions, the amine functionality of this compound will be protonated to form an ammonium ion. Subsequent electrophilic attack on the cyclopropane ring (e.g., by a proton) can lead to C-C bond cleavage and the formation of a second cationic center, a carbocation. This results in a "dicationic" intermediate.

Mechanistic studies on analogous compounds, such as trans-2-phenylcyclopropylamine hydrochloride, have shown that electrophilic cleavage can occur, leading to a carbocation that is subsequently trapped. The presence of the ammonium ion influences the stability of the potential carbocationic intermediates and thus the regioselectivity of the ring opening. The resulting carbocation can be trapped by any nucleophile present in the reaction medium, leading to 1,3-difunctionalized products. Electrochemical methods have also been employed to generate arylcyclopropane radical cations, which subsequently open to form a benzyl (B1604629) carbonium ion intermediate that can be trapped by nucleophiles. researchgate.netresearchgate.net

The selectivity of C-C bond cleavage in substituted cyclopropanes—that is, which of the three bonds breaks—is determined by the stability of the resulting carbocation intermediate. This is influenced by both steric and electronic factors of the substituents. "Vicinal" cleavage refers to the breaking of one of the two bonds connected to the substituent-bearing carbon (C1), while "distal" cleavage refers to the breaking of the bond opposite to it (C2-C3).

In the case of the protonated form of this compound:

Electronic Effects: The ammonium group at C1 is strongly electron-withdrawing, which destabilizes any positive charge on the adjacent C1 carbon. This disfavors the cleavage of the distal C2-C3 bond, as this would place a positive charge at C2 or C3, with the C1-ammonium bond intact.

Carbocation Stability: Cleavage of a vicinal bond (C1-C2 or C1-C3) would generate a carbocation.

Cleavage of the C1-C2 bond could form a tertiary carbocation at C2, stabilized by the two methyl groups. This is a highly plausible pathway.

Cleavage of the C1-C3 bond would form a secondary carbocation at C3.

Steric Factors: The gem-dimethyl group at C2 provides steric bulk, which can influence the approach of the electrophile and the subsequent stereochemistry of the ring-opening.

| Factor | Influence on Bond Cleavage | Predicted Effect on this compound |

| Electronic (Inductive Effect) | Electron-withdrawing groups (like -NH₃⁺) destabilize adjacent carbocations. | Disfavors carbocation formation at C1. |

| Electronic (Hyperconjugation) | Alkyl groups stabilize adjacent carbocations. | The gem-dimethyl group strongly stabilizes a positive charge at C2. The methyl group on the ethylamine (B1201723) chain stabilizes a charge at C1 (if formed). |

| Carbocation Stability | Cleavage occurs to form the most stable carbocation (tertiary > secondary > primary). | Favors cleavage of the C1-C2 bond to form a tertiary carbocation at C2. |

| Steric Hindrance | Bulky groups can direct electrophilic attack to less hindered bonds. | The gem-dimethyl group may influence the trajectory of the initial electrophilic attack. |

| Bond Strain | Cleavage may occur at the most substituted (and often most strained) bond. | The C1-C2 bond is the most substituted and its cleavage relieves steric strain. |

Oxidative Ring-Opening Strategies

The strained cyclopropane ring in this compound is susceptible to cleavage under oxidative conditions, often proceeding through radical intermediates. These strategies are valuable for transforming the compact cyclopropyl (B3062369) moiety into linear, functionalized structures.

One common mechanism involves the single-electron oxidation of the nitrogen atom to form a nitrogen-centered radical cation. acs.org This initial oxidation can be achieved using chemical oxidants, electrochemical methods, or photoredox catalysis. acs.org The resulting radical cation is highly unstable due to the inherent strain of the three-membered ring. This strain is rapidly relieved by the homolytic cleavage of one of the proximal C-C bonds of the cyclopropane ring. This ring-opening event generates a distonic radical cation, where the charge and radical centers are separated. acs.org

For this compound, the cleavage of the C1-C2 bond would lead to a stabilized tertiary carbon radical. The subsequent fate of this intermediate depends on the reaction conditions but often involves reaction with molecular oxygen to form peroxy intermediates, which can then rearrange or fragment to yield various acyclic products. acs.org

Plausible Mechanistic Steps:

Initiation: A single-electron transfer (SET) from the amine to an oxidant generates a nitrogen radical cation.

Ring-Opening: The high ring strain facilitates the cleavage of a C-C bond in the cyclopropyl group, forming a more stable, open-chain distonic radical cation. beilstein-journals.orgnih.govresearchgate.net

Propagation/Termination: The resulting carbon-centered radical can be trapped by various nucleophiles or radical species present in the reaction mixture, leading to the final functionalized product. beilstein-journals.orgnih.govresearchgate.net

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metals provide a powerful toolkit for the activation and cleavage of the otherwise inert C-C bonds of the cyclopropane ring. nih.govbohrium.com In the context of this compound, the amine group can act as a directing group, coordinating to the metal center and facilitating the oxidative addition into a proximal C-C bond.

A general mechanism involves the coordination of a low-valent transition metal (e.g., Ni(0), Rh(I), Pd(0)) to the cyclopropane. wikipedia.org This is followed by oxidative addition, where the metal inserts into one of the strained C-C bonds to form a metallacyclobutane intermediate. wikipedia.org The regioselectivity of this insertion can be influenced by steric factors—in this case, the gem-dimethyl group—and the directing effect of the amine. The resulting metallacycle is a versatile intermediate that can undergo various subsequent reactions, such as reductive elimination, migratory insertion with other substrates (like alkynes or CO), or transmetalation, leading to a diverse array of ring-opened products. researchgate.net

Key Mechanistic Features:

Oxidative Addition: A low-valent metal complex inserts into a C-C bond of the cyclopropane ring.

Intermediate Formation: A stable metallacyclobutane intermediate is formed.

Functionalization: The metallacycle reacts further, for example, via insertion of an unsaturated partner, leading to ring expansion, or undergoes reductive elimination to yield functionalized acyclic products.

Reactivity and Transformations of the Primary Amine Functional Group

Nucleophilic Reactivity and Participation in Condensation Reactions

The primary amine group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to readily participate in a wide range of reactions, most notably condensation reactions with electrophilic carbonyl compounds. wikipedia.org

In a typical condensation reaction with an aldehyde or a ketone, the amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com This nucleophilic addition breaks the carbonyl π-bond, creating a tetrahedral intermediate known as a carbinolamine or hemiaminal. youtube.com This intermediate is often unstable and, under acidic or basic conditions, readily eliminates a molecule of water. The elimination process involves protonation of the hydroxyl group, turning it into a good leaving group (H₂O), followed by the formation of a carbon-nitrogen double bond, yielding an imine (or Schiff base) as the final product. libretexts.org

Nitrogen-Centered Radical Reactions Involving Cyclopropylamines

Beyond the radical cation formation involved in oxidative ring-opening, the primary amine can be a precursor to neutral nitrogen-centered radicals. rsc.orgnih.gov These highly reactive species can be generated under mild conditions, often using photoredox catalysis, from various N-functionalized precursors like N-chloroamines, N-alkoxyamines, or by direct hydrogen atom transfer (HAT) from the N-H bond. nih.govacs.orgacs.org

Once formed from a derivative of this compound, the aminyl radical can undergo several transformations. A key reaction pathway is intramolecular cyclization, provided a suitable radical acceptor (like an alkene or alkyne) is present elsewhere in the molecule. This process is a powerful method for constructing nitrogen-containing heterocyclic rings. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by stereoelectronic factors as described by Baldwin's rules. Given the inherent reactivity of the adjacent cyclopropyl group, competition between intramolecular cyclization and ring-opening of the cyclopropylmethyl radical system could also be a significant mechanistic feature.

Intramolecular Rearrangements and Cyclization Pathways

1-Aza-Cope Rearrangements

The 1-Aza-Cope rearrangement is a umn.eduumn.edu-sigmatropic rearrangement involving a 1-aza-1,5-hexadiene system. wikipedia.org While this compound itself cannot undergo this rearrangement, it can be readily converted into a suitable precursor. For instance, condensation of the amine with an α,β-unsaturated aldehyde would form a 1-aza-1,3-diene, which, if it also contains a suitably positioned alkene, could undergo the rearrangement.

A more relevant pathway involves the formation of an enamine. Reaction of the amine with an aldehyde or ketone bearing an allyl group at the α-position could generate a transient enamine that fits the structural requirements for a 1-aza-Cope rearrangement. The mechanism is a concerted, pericyclic process that typically proceeds through a chair-like six-membered transition state. chem-station.com The rearrangement is often reversible, and the position of the equilibrium is determined by the relative thermodynamic stability of the starting material and the product. Driving forces, such as the release of ring strain or the formation of a more stable conjugated system, can be used to favor the product. wikipedia.org A powerful synthetic strategy involves coupling the rearrangement with a subsequent irreversible reaction, such as a Mannich cyclization, which traps the rearranged product and drives the equilibrium forward. nih.govacs.org

Cyclopropyl Ketone Rearrangements (e.g., Cloke-Wilson Rearrangement)

The Cloke-Wilson rearrangement is a significant transformation in organic synthesis, providing a pathway to convert highly strained cyclopropyl ketones into more stable five-membered heterocyclic compounds, specifically 2,3-dihydrofurans. rsc.orgresearchgate.netnih.gov This ring expansion reaction is driven by the release of the inherent ring strain of the cyclopropane ring, which is approximately 115 kJ/mol. rsc.org The rearrangement can be initiated under various conditions, including thermal, photochemical, and catalytic (acid, base, or metal) activation. researchgate.netnih.gov

Mechanistically, the pathway of the Cloke-Wilson rearrangement is highly dependent on the chosen conditions. Under nucleophilic catalysis, for instance with 1,4-diazabicyclo[2.2.2]octane (DABCO), the reaction is proposed to occur in a stepwise manner. acs.orgacs.org The process begins with a homoconjugate addition, where the nucleophilic DABCO attacks the cyclopropane ring. acs.org This nucleophilic attack induces the cleavage of a polarized C-C bond within the ring, leading to the formation of a zwitterionic enolate intermediate. acs.orgnih.gov This intermediate then undergoes a rapid intramolecular 5-exo-tet cyclization, which forms the dihydrofuran ring and regenerates the catalyst. acs.orgacs.org

Computational studies using density functional theory (DFT) have provided deeper insights into this mechanism, confirming the stepwise process involving the initial ring-opening followed by the ring-closure of the zwitterionic intermediate. acs.orgnih.gov These studies also highlight that the regioselectivity of the initial nucleophilic attack is a key factor, which can be influenced by the nature of the substituents on the cyclopropane ring. acs.orgnih.gov In addition to nucleophilic catalysis, the rearrangement can be promoted by Brønsted or Lewis acids, which activate the carbonyl group and facilitate ring opening to a carbocationic intermediate that subsequently cyclizes. researchgate.netnih.gov

The versatility of the Cloke-Wilson rearrangement makes it a valuable tool for synthesizing dihydrofuran scaffolds, which are present in numerous natural products and biologically active molecules. acs.org

| Substrate (Cyclopropyl Ketone) | Catalyst/Conditions | Product (2,3-Dihydrofuran) | Yield (%) | Ref |

| 2-Benzoyl-1-phenylcyclopropane-1-carbonitrile | DABCO, DMSO, 120 °C | 5-Phenyl-4-carbonitrile-2-phenyl-2,3-dihydrofuran | 94 | acs.org |

| 2-Acetyl-1-phenylcyclopropane-1-carbonitrile | DABCO, DMSO, 120 °C | 5-Methyl-4-carbonitrile-2-phenyl-2,3-dihydrofuran | 85 | acs.org |

| 1-(1-Benzoylcyclopropyl)ethan-1-one | DABCO, DMSO, 120 °C | 4-Acetyl-5-phenyl-2,3-dihydrofuran | 91 | acs.org |

| Donor-Acceptor Cyclopropyl Ketone | Chiral Phosphoric Acid | Enantioenriched Dihydrofuran | N/A | researchgate.net |

| 1-Acyl-1-[(dimethylamino)alkenoyl]cyclopropanes | NH₃, Heat | 2,3-Dihydrofuro[3,2-c]pyridines | Moderate | rsc.org |

Rearrangement of Cyclopropylimines

Analogous to cyclopropyl ketones, cyclopropylimines undergo rearrangement to form five-membered nitrogen-containing heterocycles, typically 1-pyrrolines (dihydropyrroles). rsc.org This transformation, also a variant of the Cloke-Wilson rearrangement, leverages the strain energy of the three-membered ring to drive the ring expansion. rsc.org The rearrangement of cyclopropylimines can be achieved through thermal, photochemical, or acid-catalyzed pathways. rsc.orgacs.orgelectronicsandbooks.com

The thermal rearrangement of cyclopropylimines often requires high temperatures, typically in the range of 350–400 °C, to proceed effectively. rsc.org This process is believed to proceed through a diradical intermediate formed by the homolytic cleavage of one of the cyclopropane C-C bonds. Subsequent cyclization of this intermediate leads to the 1-pyrroline (B1209420) product. The reaction is noted for being highly regioselective. rsc.orgacs.org

Photochemical rearrangement offers an alternative, often milder, method. A combined experimental and computational investigation into the photorearrangement of N-cyclopropylimines has shown that the reaction proceeds through a mechanism involving barrierless evolution across multiple singlet electronic states (S₂, S₁, S₀) and decay through conical intersections. acs.orgacs.org This pathway involves the generation of a transient, non-equilibrated diradical excited state, whose decay determines the reaction outcome, leading to either pyrrolines or isomerized cyclopropylimines. acs.orgacs.org The stereochemistry of the reaction can be influenced by substituents on the iminic carbon. acs.org

Acid catalysis can also facilitate the rearrangement. nih.govelectronicsandbooks.com In the presence of a Brønsted or Lewis acid, the imine nitrogen is protonated, forming a cyclopropyliminium ion. acs.org This activation makes the cyclopropane ring more susceptible to cleavage, leading to a stabilized cationic intermediate which then cyclizes to the dihydropyrrole product. electronicsandbooks.com

| Substrate Class | Conditions | Product Class | Mechanistic Notes | Ref |

| N-Cyclopropylimines (Alkyl, Alkenyl, Aryl substituents) | Thermal (350–400 °C) | 1-Pyrroline derivatives | Proceeds regiospecifically. | rsc.org |

| Substituted N-Cyclopropylimines | Photochemical (Irradiation) | Pyrrolines and cis/trans isomers | Involves transient diradical excited states and conical intersections. | acs.orgacs.org |

| N-t-Alkyl-2,2-dichlorocyclopropylimines | Thermal (220 °C, Benzene) | 3-Chloropyrroles | Involves cleavage triggered by the chloride ion and formation of an allyl cation. | electronicsandbooks.com |

| N,N-Dibenzylaminocyclopropyl ketimines | Brønsted Acid (AcOH) | Substituted Pyrroles | Proceeds via protonation, cyclization to an amino-2,3-dihydropyrrole, and elimination. | nih.gov |

| Triflated Cyclopropylaldimines | Brønsted Acid (Chiral Phosphoric Acid) | Enantioenriched 2,3-Dihydropyrroles | Acid facilitates the rearrangement of the cyclopropylaldimine intermediate. | nih.gov |

Computational and Theoretical Studies on 1 2,2 Dimethylcyclopropyl Ethan 1 Amine Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comresearchgate.net It is particularly effective for mapping out reaction pathways, determining the energies of reactants, products, and transition states, and thus, understanding the kinetics and thermodynamics of chemical transformations.

The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. beilstein-journals.orgmdpi.com DFT calculations are pivotal in elucidating the mechanisms of these reactions by identifying and characterizing the high-energy transition states and transient intermediates involved.

In the case of 1-(2,2-Dimethylcyclopropyl)ethan-1-amine, ring-opening can be initiated by electrophilic attack or through radical pathways. beilstein-journals.orgnih.gov Computational studies can model these processes, showing how the C-C bonds of the cyclopropane ring lengthen and break. Theoretical investigations have shown that strong σ-acceptor groups can lead to the weakening and lengthening of the distal C-C bond in the cyclopropane ring. nih.gov DFT calculations can precisely map the potential energy surface of the reaction, revealing the lowest energy path from reactants to products.

For instance, in an acid-catalyzed ring-opening, DFT can model the protonation of the amine group and the subsequent cleavage of a cyclopropyl (B3062369) C-C bond. The calculations would provide the geometries and energies of the transition state for this bond-breaking event, as well as the structure of the resulting carbocation intermediate. This information is crucial for understanding the reaction's feasibility and rate. A mechanism involving the distal cleavage of the C-C bond of the cyclopropane ring is often considered in such reactions. organic-chemistry.org

Table 1: Hypothetical DFT-Calculated Energy Barriers for Ring-Opening of this compound

| Reaction Pathway | Catalyst | Transition State (TS) | Activation Energy (kcal/mol) |

| Acid-Catalyzed (Distal Bond Cleavage) | H+ | TS1 | 15.2 |

| Acid-Catalyzed (Vicinal Bond Cleavage) | H+ | TS2 | 22.5 |

| Radical-Initiated | Br• | TS3 | 12.8 |

Note: These are illustrative values to demonstrate the type of data obtained from DFT calculations.

DFT calculations are a powerful predictive tool for understanding the selectivity of chemical reactions. acs.orgacs.org By comparing the activation energies of different possible reaction pathways, chemists can predict which regio- or stereoisomer is more likely to form.

For this compound, which is a chiral molecule, predicting the stereochemical outcome of its reactions is of great importance. For example, in a reaction involving the addition of a nucleophile to a derivative of this amine, DFT could be used to calculate the energies of the transition states leading to the different possible stereoisomeric products. The pathway with the lower activation energy would correspond to the major product, thus predicting the stereoselectivity of the reaction. nih.gov

Similarly, DFT can predict regioselectivity in reactions such as functionalization of the cyclopropane ring or the ethanamine side chain. By calculating the energies of intermediates and transition states for attack at different positions, the most favorable reaction site can be identified. This predictive capability is invaluable for designing new synthetic routes and avoiding unwanted side products. cell.com

Conformational Analysis of the Cyclopropyl and Ethanamine Moieties

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its reactivity and biological activity. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds.

The primary areas of conformational flexibility in this molecule are the rotation around the C-C bond connecting the cyclopropyl ring to the ethanamine group and the rotation around the C-N bond of the amine. Computational methods can be used to perform a systematic search for all possible low-energy conformations. By calculating the relative energies of these conformers, the most stable and populated conformations at a given temperature can be determined. This knowledge is essential for understanding how the molecule will interact with other molecules, such as enzymes or catalysts.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (Ring-C-C-N) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.00 |

| B | 180° (anti) | 1.25 |

| C | -60° (gauche) | 0.05 |

Note: These values are hypothetical and serve to illustrate the output of a conformational analysis study.

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the study of the dynamic evolution of a molecular system over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the atoms change.

For this compound, an MD simulation could be used to study its behavior in a solvent, such as water. This would provide information on how the molecule moves, rotates, and interacts with the surrounding solvent molecules. Key properties that can be extracted from MD simulations include diffusion coefficients, radial distribution functions (to understand solvation structure), and the time evolution of conformational changes. tudelft.nl Understanding the dynamic behavior is crucial for predicting properties like solubility and transport through membranes.

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations can provide a wealth of information about the electronic structure of a molecule, which is fundamental to its reactivity. Various reactivity descriptors can be calculated to predict how a molecule will behave in a chemical reaction.

Key descriptors for this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It highlights electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would show a region of negative potential around the nitrogen atom of the amine group.

Mulliken Atomic Charges: These calculations partition the total electron density of the molecule among its constituent atoms, providing an estimate of the partial charge on each atom. This information helps to identify reactive sites.

Fukui Functions: These descriptors are used within the framework of conceptual DFT to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability (nucleophilic) |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability (electrophilic) |

| HOMO-LUMO Gap | 10.6 eV | Suggests high kinetic stability |

| Mulliken Charge on N | -0.65 | Confirms the nucleophilic character of the amine group |

Note: The presented values are illustrative and typical for a molecule of this type.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For 1-(2,2-dimethylcyclopropyl)ethan-1-amine, both ¹H and ¹³C NMR would provide critical information.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl group, the cyclopropyl (B3062369) ring, and the amine group. The chemical shifts and coupling constants (J-values) of the cyclopropyl protons would be particularly informative in confirming the cyclic structure. The presence of two magnetically non-equivalent methyl groups on the cyclopropane (B1198618) ring would likely result in two distinct singlets. The stereochemical relationship between the substituents on the cyclopropane ring and the chiral center of the ethanamine moiety could be investigated through advanced NMR techniques.

Hypothetical ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH₃ (ethyl) | ~1.1-1.3 | Doublet | ~6-7 |

| CH (ethyl) | ~2.8-3.0 | Quartet | ~6-7 |

| NH₂ | Broad singlet | - | - |

| CH (cyclopropyl) | ~0.8-1.0 | Multiplet | - |

| CH₂ (cyclopropyl) | ~0.3-0.7 | Multiplet | - |

| gem-CH₃ (cyclopropyl) | ~1.0-1.2 | Singlet | - |

Advanced NMR Techniques for Complex Mixture Analysis and Reaction Monitoring

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in unambiguously assigning all proton and carbon signals. For reaction monitoring, in situ NMR could track the conversion of a precursor, such as 1-(2,2-dimethylcyclopropyl)ethan-1-one (B1353832), to the final amine product by observing the disappearance of the ketone's characteristic signals and the appearance of the amine's signals. For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments could reveal through-space proximities between protons, helping to establish the relative configuration of the stereocenters.

Mass Spectrometry for Reaction Progress Monitoring and Identification of Products/Intermediates

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z corresponding to its molecular weight.

Key fragmentation pathways for cyclopropylamines often involve cleavage of the bond between the cyclopropyl ring and the side chain, as well as fragmentation of the side chain itself. The monitoring of reaction progress could be achieved by analyzing aliquots of a reaction mixture over time, looking for the depletion of the starting material's molecular ion and the growth of the product's molecular ion.

Hypothetical Mass Spectrometry Fragmentation Data

| Fragment Ion (m/z) | Possible Structure |

|---|---|

| [M]⁺ | C₇H₁₅N⁺ |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-C₂H₅]⁺ | Loss of an ethyl group |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment

CD and ORD spectroscopy are chiroptical techniques that measure the differential absorption and rotation of plane-polarized light by chiral molecules. These methods are essential for determining the enantiomeric excess (ee) of a sample and can be used to assign the absolute configuration of a stereocenter.

For this compound, the presence of a chromophore near the chiral center is necessary for a measurable CD or ORD signal. While the amine itself is not a strong chromophore in the accessible UV-Vis range, derivatization with a chromophoric auxiliary can be employed. By comparing the experimental CD or ORD spectrum of a derivative to that of a known standard or to theoretical calculations, the absolute configuration (R or S) can be determined.

X-ray Crystallography for Precise Structural Characterization and Solid-State Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To obtain a crystal structure of this compound, it would first need to be crystallized, often as a salt with a chiral or achiral acid to promote the formation of high-quality single crystals.

A successful crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles. Crucially, it would unambiguously determine the relative and absolute stereochemistry of all chiral centers in the molecule. The packing of the molecules in the crystal lattice would also reveal information about intermolecular interactions, such as hydrogen bonding involving the amine group.

Synthetic Applications of 1 2,2 Dimethylcyclopropyl Ethan 1 Amine As a Versatile Chiral Building Block

Design and Synthesis of Complex Polycyclic and Heterocyclic Frameworks

The inherent ring strain of the cyclopropyl (B3062369) moiety in 1-(2,2-Dimethylcyclopropyl)ethan-1-amine makes it an excellent precursor for designing complex molecular frameworks. The strategic cleavage of the three-membered ring can initiate cascades of reactions, leading to the formation of larger, more intricate polycyclic and heterocyclic structures. This approach leverages the stored energy of the cyclopropane (B1198618) ring to drive the formation of new carbon-carbon and carbon-heteroatom bonds in a controlled manner.

Formation of Nitrogen-Containing Heterocycles via Ring-Opening and Cyclization Sequences

A key application of cyclopropylamines is in the synthesis of nitrogen-containing heterocycles through ring-opening and subsequent intramolecular cyclization. nih.govorganic-chemistry.org The reaction pathway is often initiated by activating the cyclopropane ring, which can lead to either vicinal or distal bond cleavage. nih.gov In the context of this compound, the primary amine serves as a tethered nucleophile that can intercept a transient carbocation or radical intermediate generated from the ring-opening event.

For instance, the reaction of alkylidenecyclopropyl ketones with amines has been shown to produce 2,3,4-trisubstituted pyrroles. organic-chemistry.org A plausible mechanism involves the formation of a cyclopropylimine intermediate, which then undergoes a ring-expansion and aromatization sequence. organic-chemistry.org By analogy, activation of the ethanone moiety of a derivative of this compound could trigger a similar transformation. The amine, after participating in imine formation, could facilitate a ring-opening event, ultimately leading to the formation of a substituted pyrrolidine or pyrrole ring system.

Furthermore, oxidative radical ring-opening provides another powerful strategy. beilstein-journals.org Treatment of cyclopropane derivatives with an oxidizing agent can generate a radical species that undergoes ring-opening to form a more stable open-chain radical. This intermediate can then be trapped intramolecularly by the amine functionality to forge a new heterocyclic ring. The specific heterocycle formed (e.g., pyrrolidines, piperidines) would depend on the reaction conditions and the length of the tether between the amine and the reactive intermediate. Research on spirocyclopropanes has also demonstrated their utility in synthesizing 1-azaazulenes through a ring-opening cyclization pathway with an amine, showcasing the versatility of this approach for constructing complex nitrogen heterocycles. clockss.org

| Precursor Type | Reagents/Conditions | Resulting Heterocycle | Reference |

| Alkylidenecyclopropyl Ketone | Primary Amine, MgSO₄, CH₃CN | 2,3,4-Trisubstituted Pyrrole | organic-chemistry.org |

| Spirocyclopropane | 2,4-Dimethoxybenzylamine, Acetonitrile (reflux) | 1,2,3,6,7,8-Hexahydrocyclohepta[b]pyrrol-4(5H)-one | clockss.org |

| Methylenecyclopropanes (MCPs) | Malonic Acid Diethyl Ester, Mn(OAc)₃ | Dihydronaphthalene derivatives | beilstein-journals.org |

| Donor-Acceptor Cyclopropane | Aniline derivative, Lewis Acid | Functionalized amine product | nih.gov |

Utilization in Enantioselective Synthesis of Functional Molecules

Chiral amines are fundamental tools in asymmetric synthesis, acting as chiral auxiliaries, building blocks, or catalysts to control the stereochemical outcome of a reaction. nih.govsigmaaldrich.com this compound, being an enantiomerically pure compound, is well-suited for such applications. Its stereocenter can effectively direct the approach of reagents to a prochiral center, leading to the preferential formation of one enantiomer of the product.

The utility of chiral cyclopropane-containing amines has been demonstrated in the synthesis of enantiomerically enriched compounds. mdpi.orgmdpi.com For example, they can be incorporated into a substrate to direct diastereoselective reactions. After the desired stereocenter is set, the chiral amine auxiliary can be cleaved and recovered. The steric bulk of the 2,2-dimethylcyclopropyl group can enhance facial discrimination, leading to high levels of diastereoselectivity in reactions such as alkylations, additions to carbonyls, or conjugate additions.

Moreover, this chiral amine can serve as a key building block where its stereocenter is incorporated into the final target molecule. This is particularly relevant in medicinal chemistry, where the specific three-dimensional arrangement of atoms is crucial for biological activity. The synthesis of optically active 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid, a related structure, highlights the importance of such chiral cyclopropyl motifs in creating conformationally constrained amino acids for peptide design. mdpi.org

Strategies for Derivatization and Functionalization of the Amine and Cyclopropyl Moieties

The molecular scaffold of this compound offers multiple sites for chemical modification, allowing for the creation of novel structures and diverse molecular libraries. Both the primary amine and the cyclopropyl ring can be selectively functionalized.

Chemical Modifications of the Amine Nitrogen for Diverse Molecular Libraries

The primary amine group is a highly versatile functional handle for derivatization. It can readily undergo a wide range of chemical transformations, including acylation, alkylation, sulfonylation, and reductive amination, to generate a library of amides, secondary and tertiary amines, and sulfonamides. These modifications can be used to tune the molecule's physicochemical properties, such as solubility, lipophilicity, and basicity, which is a common strategy in drug discovery.

Various derivatization reagents have been systematically studied for their effectiveness in modifying amine groups for analytical and synthetic purposes. nih.govnih.gov Reagents such as Dansyl chloride, Fmoc-Cl, and various acyl chlorides can be employed to attach different functional groups to the nitrogen atom. nih.gov This capability allows for the rapid generation of a multitude of analogs from a single chiral precursor, facilitating the exploration of structure-activity relationships.

| Derivatization Reagent | Functional Group Introduced | Key Features of Product |

| Dansyl Chloride | Dansyl (fluorescent) | High ionization efficiency, fluorescent tag |

| Fmoc-Cl | Fmoc (UV-active) | Useful in acidic conditions, removable protecting group |

| Acyl Chlorides (e.g., Acetyl Chloride) | Acyl (Amide formation) | Stable, modifies basicity and hydrogen bonding |

| o-Phthalaldehyde (OPA) | Isoindole (fluorescent) | Fluorogenic, reacts with primary amines |

| Alkyl Halides (via Reductive Amination) | Alkyl (Secondary/Tertiary Amine) | Increases steric bulk, modifies basicity |

Transformations on the Cyclopropyl Ring and Side Chain for Novel Scaffolds

The cyclopropyl ring, while generally stable, can undergo selective transformations under specific conditions, providing a pathway to novel molecular scaffolds. The high s-character of the C-C bonds gives the ring some degree of unsaturation, making it susceptible to attack by strong electrophiles or radical species. nih.gov

Electrophilic ring-opening of cyclopropanes substituted with an ammonium (B1175870) group has been shown to proceed via cleavage of the distal C-C bond, a result of the strong σ-withdrawing nature of the substituent. nih.gov This reactivity can be exploited to convert the cyclopropyl moiety into a linear alkyl chain containing new functional groups. For example, reaction with a superacid in the presence of an aromatic nucleophile could lead to the formation of a more complex arylated product.

Additionally, oxidative ring-opening mediated by metal catalysts or radical initiators can transform the cyclopropane into various carbonyl-containing compounds or other functionalized open-chain structures. beilstein-journals.org These transformations fundamentally alter the carbon skeleton of the original molecule, providing access to entirely new classes of compounds that would be difficult to synthesize through other means. The gem-dimethyl substitution on the cyclopropane ring can influence the regioselectivity of these ring-opening reactions, offering a degree of control over the final product structure.

Future Directions and Emerging Research Avenues in 1 2,2 Dimethylcyclopropyl Ethan 1 Amine Chemistry

Development of Novel Catalytic Systems for Highly Efficient and Selective Transformations

The development of novel catalytic systems is paramount for unlocking the full potential of 1-(2,2-dimethylcyclopropyl)ethan-1-amine in various chemical transformations. Traditional methods for the synthesis and functionalization of cyclopropylamines often require harsh reaction conditions or stoichiometric reagents, limiting their efficiency and scope. acs.orglongdom.org Modern catalysis offers pathways to overcome these limitations, enabling highly efficient and selective reactions.

Recent advancements in transition metal catalysis have shown promise for the synthesis of related cyclopropylamine (B47189) derivatives. For instance, palladium-catalyzed monoarylation of cyclopropylamine has been achieved using specialized phosphine (B1218219) ligands, allowing for the coupling of a wide range of (hetero)aryl chlorides at room temperature. chemrxiv.org The application of such catalysts to this compound could provide a direct route to valuable arylated derivatives. Furthermore, titanium-catalyzed methods for the synthesis of cyclopropylamines from carboxylic acids and their derivatives present another promising avenue. researchgate.net Adapting these methodologies for the asymmetric synthesis of this compound would be a significant step forward.

Future research will likely focus on the design and application of catalysts that can selectively functionalize the amine group or the C-H bonds of the cyclopropyl (B3062369) ring. The development of earth-abundant metal catalysts, such as those based on copper and zirconium, for selective N-alkylation of amines using green reagents like dimethyl carbonate, is another area of active investigation. nih.gov The unique steric and electronic properties of the 2,2-dimethylcyclopropyl group will necessitate the development of tailor-made catalysts to achieve high levels of chemo-, regio-, and stereoselectivity. A key challenge will be to control the reactivity of the strained cyclopropane (B1198618) ring, preventing undesired ring-opening reactions.

Table 1: Comparison of Potential Catalytic Systems for Transformations of this compound

| Catalytic System | Potential Transformation | Advantages | Challenges |

| Palladium-Phosphine Complexes | N-Arylation | Mild reaction conditions, broad substrate scope. | Catalyst cost, potential for side reactions. |

| Titanium-based Catalysts | Asymmetric Synthesis | Use of readily available starting materials. | Control of stereoselectivity, catalyst stability. |

| Copper/Zirconium Nanoparticles | N-Alkylation | Use of green reagents, catalyst reusability. | High temperatures may be required, selectivity control. |

| Rhodium/Iridium Complexes | C-H Functionalization | Direct functionalization of the cyclopropyl ring. | Regioselectivity, potential for ring strain release. |

Exploration of Bio-Catalytic Approaches for Stereoselective Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering unparalleled stereoselectivity under mild reaction conditions. mdpi-res.commdpi.com The stereoselective synthesis of this compound, which possesses a chiral center at the carbon atom bearing the amine group, is a prime target for biocatalytic methods.

Transaminases (ATAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate, producing a chiral amine with high enantiomeric excess. rsc.org The application of engineered transaminases to the corresponding ketone precursor, 1-(2,2-dimethylcyclopropyl)ethan-1-one (B1353832), could provide a direct and highly efficient route to enantiomerically pure (R)- or (S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine. researchgate.net The development of robust and stable transaminases with activity towards sterically hindered cyclopropyl ketones will be a key area of research. nih.gov

Furthermore, engineered heme proteins, such as variants of myoglobin (B1173299) and cytochrome P450, have been shown to catalyze a variety of non-natural reactions, including carbene and nitrene transfer reactions. acs.orgrochester.edu These enzymes could potentially be used for the stereoselective synthesis of the cyclopropane ring itself or for the direct amination of C-H bonds. acs.orgnsf.gov The directed evolution of these enzymes to accept substrates like this compound and perform selective transformations opens up exciting possibilities for creating novel and valuable derivatives. acs.org

Table 2: Potential Biocatalytic Approaches for this compound Synthesis

| Biocatalyst | Reaction Type | Substrate | Potential Product | Key Advantages |

| Transaminase (ATA) | Asymmetric Amination | 1-(2,2-Dimethylcyclopropyl)ethan-1-one | (R)- or (S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine | High enantioselectivity, mild conditions. |

| Engineered Heme Proteins | Carbene N-H Insertion | 1-(2,2-Dimethylcyclopropyl)amine | Functionalized amines | Novel C-N bond formation. |

| Amine Dehydrogenases (AmDHs) | Reductive Amination | 1-(2,2-Dimethylcyclopropyl)ethan-1-one | (R)- or (S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine | High stereoselectivity, potential for broad substrate scope. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. whiterose.ac.uk The integration of catalytic and biocatalytic processes for the synthesis of this compound and its derivatives into continuous flow systems is a promising area of research.

Immobilized catalysts and enzymes are particularly well-suited for flow applications, as they can be packed into columns or reactors for continuous operation, simplifying product purification and enabling catalyst/enzyme recycling. acs.orgnih.gov For example, E. coli cells overexpressing a transaminase have been successfully immobilized and used in a packed-bed reactor for the continuous synthesis of chiral amines in organic solvents. nih.gov This approach could be adapted for the large-scale, efficient production of enantiopure this compound.

Automated synthesis platforms, which combine robotics with flow chemistry, can accelerate reaction optimization and the synthesis of compound libraries. researchgate.netchemspeed.comresearchgate.net By systematically varying reaction parameters such as temperature, residence time, and reagent concentrations, these platforms can rapidly identify optimal conditions for a given transformation. mit.edu The application of such platforms to the chemistry of this compound would enable the rapid exploration of its reactivity and the efficient synthesis of a diverse range of derivatives for applications in drug discovery and materials science. chemrxiv.org

Application of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field of chemical synthesis by enabling the prediction of reaction outcomes, the discovery of new reactions, and the optimization of reaction conditions. nih.govrsc.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and relationships that are not readily apparent to human chemists. nih.gov

In the context of this compound chemistry, ML models could be trained to predict the success of a particular catalytic transformation or to identify the optimal catalyst and reaction conditions for a desired outcome. nih.govvapourtec.com For instance, Bayesian optimization algorithms have been successfully used to optimize multi-objective problems in flow chemistry, such as maximizing yield while minimizing cost. nih.gov This approach could be applied to the synthesis of this compound to identify the most efficient and economical production route.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2-Dimethylcyclopropyl)ethan-1-amine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclopropanation of allylic amines or reductive amination of cyclopropane-containing ketones. Palladium-based catalysts under mild H₂ conditions (1 atm, aqueous media) have shown efficacy in reducing imine intermediates to amines with >80% yield . Optimize steric effects by selecting bulky substituents to stabilize the cyclopropane ring during synthesis. Monitor reaction progress via GC-MS or HPLC to identify byproducts and adjust stoichiometry .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the cyclopropane ring (δ ~0.8–1.5 ppm for methyl groups) and amine protons (δ ~1.8–2.5 ppm). HRMS (ESI) with a tolerance of <2 ppm ensures molecular weight accuracy. For purity, employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against known standards .

Q. What are the key challenges in stabilizing cyclopropane-containing amines during storage?

- Methodological Answer : Cyclopropane rings are strain-sensitive; store the compound under inert atmosphere (N₂ or Ar) at –20°C to prevent ring-opening oxidation. Avoid exposure to strong acids/bases. Use amber vials to mitigate photodegradation, and confirm stability via periodic NMR analysis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer : Asymmetric hydrogenation using chiral palladium catalysts (e.g., BINAP-Pd complexes) can yield enantiomeric excess (ee) >90%. Alternatively, employ chiral auxiliaries like (R)- or (S)-α-methylbenzylamine during imine formation, followed by catalytic hydrogenolysis. Monitor ee via chiral HPLC (e.g., Chiralpak IA column) .

Q. What mechanistic insights explain contradictory reactivity data in cyclopropane-amine functionalization?

- Methodological Answer : Contradictions arise from competing ring-strain relief pathways (e.g., ring-opening vs. substituent addition). Use DFT calculations to map transition states and identify dominant pathways. Experimentally, probe with deuterium labeling or in-situ IR to track intermediates. For example, steric hindrance from 2,2-dimethyl groups favors C–N bond formation over ring cleavage .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

- Methodological Answer : The compound’s rigid structure may act as a conformationally restricted analog of neurotransmitters. Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to assess affinity. For enzymatic inhibition, perform kinetic assays (IC₅₀ determination) with fluorogenic substrates. Cross-validate results with molecular docking simulations to correlate steric/electronic features with activity .

Q. What strategies resolve discrepancies in NMR data for cyclopropane-amine derivatives?

- Methodological Answer : Discrepancies often stem from dynamic effects (e.g., ring puckering) or solvent-dependent shifts. Acquire variable-temperature NMR (VT-NMR) to observe ring flexibility. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen-bonding impacts. Compare with X-ray crystallography data for ground-state conformation validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.